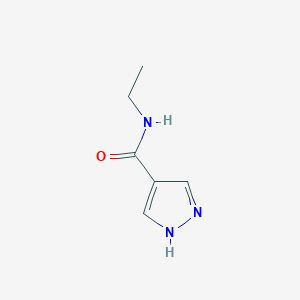
N-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
Pesticide Development
N-ethyl-1H-pyrazole-4-carboxamide serves as a building block for the synthesis of novel agrochemicals, including herbicides and fungicides. Its derivatives have shown efficacy in enhancing crop protection and yield. For instance, research has demonstrated that certain pyrazole derivatives exhibit inhibitory activity against Botrytis cinerea, a common plant pathogen, indicating potential applications in plant disease management .
| Compound | Activity | Target Pathogen |
|---|---|---|
| N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Moderate | Botrytis cinerea |
Pharmaceutical Development
Neurological Disorders
this compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been explored for their potential therapeutic benefits, particularly in modulating enzyme activity related to neuroinflammation. The compound's structure allows it to interact effectively with biological targets, which is crucial for drug design.
Case Study: Anti-inflammatory Activity
Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is vital for developing treatments for conditions characterized by chronic inflammation.
Material Science
Polymer Applications
In material science, this compound can be incorporated into polymers and coatings to enhance material properties such as durability and resistance to environmental factors. This application is particularly relevant in developing high-performance materials for various industrial uses.
Analytical Chemistry
Reagent Utilization
The compound is employed as a reagent in analytical methods, aiding in the detection and quantification of other compounds. Its chemical properties allow it to participate in various reactions that are essential for analytical assays.
Biochemistry
Enzyme Inhibition Studies
this compound plays a role in enzyme inhibition studies, helping researchers understand metabolic pathways. This understanding is crucial for developing new biochemical assays and therapeutic strategies.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
N-ethyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-7-6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
InChI-Schlüssel |
DVQUWQRFWJVHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CNN=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














